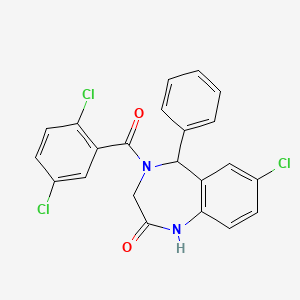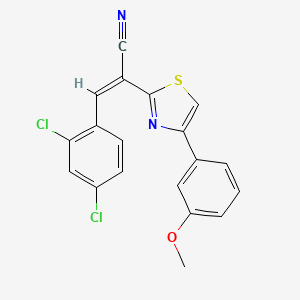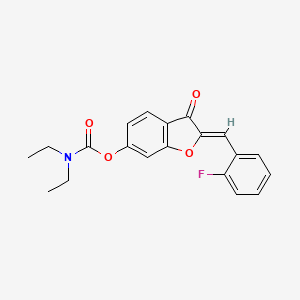![molecular formula C24H22N4O5 B2799406 ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921853-65-8](/img/no-structure.png)
ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrido[2,3-d]pyrimidines . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles . This compound is part of a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d] pyrimidine-7-carboxylate heterocycle derivatives .
Synthesis Analysis
The synthesis of this compound involves a facile, operationally simple, and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method affords the compound in high yields under refluxing AcOH .Molecular Structure Analysis
The molecular structure of this compound includes six-membered rings bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones .Physical And Chemical Properties Analysis
The physical properties of this compound include its appearance as yellow crystals with a melting point of 119–121 °C . Its IR (KBr) values are 1685, 1725, 2990, 3019, 3127, 3389 cm −1 .科学的研究の応用
Diversity-Oriented Synthesis
Marcotte, Rombouts, and Lubell (2003) explored the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, emphasizing the addition of molecular diversity onto the pyrimidine nitrogens. This methodology underscores the versatility of pyrrolo[3,2-d]pyrimidine scaffolds for generating compound libraries with potential therapeutic applications (Marcotte, Rombouts, & Lubell, 2003).
Structure-Activity Relationship (SAR) Studies
Palanki et al. (2002) conducted SAR studies on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as inhibitors of AP-1 and NF-κB mediated transcriptional activation. Their work highlights the therapeutic potential of these compounds in modulating gene expression, which could be beneficial for treating inflammatory diseases and cancer (Palanki et al., 2002).
Heterocyclic Compound Synthesis
Veisi, Maleki, and Farokhzad (2017) demonstrated an electroorganic reaction for synthesizing pyrano[2,3-d]pyrimidine derivatives, showcasing an environmentally friendly method that enhances yield and reduces reaction time. This technique exemplifies the green chemistry approach in heterocyclic synthesis, potentially useful for pharmaceutical compound development (Veisi, Maleki, & Farokhzad, 2017).
Anticancer and Anti-inflammatory Activities
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. Their findings contribute to the ongoing search for new therapeutic agents with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
作用機序
While the specific mechanism of action for this compound is not mentioned in the sources, pyrimidines and their derivatives have been described with a wide range of biological potential such as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves the condensation of 5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethyl 4-aminobenzoate, followed by esterification of the resulting carboxamide with ethanol and benzylation of the amide nitrogen. The final product is obtained by acidification and recrystallization.", "Starting Materials": [ "5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "ethyl 4-aminobenzoate", "ethanol", "benzyl chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethyl 4-aminobenzoate in the presence of sodium hydroxide to form ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate.", "Step 2: Esterification of the carboxamide with ethanol in the presence of hydrochloric acid to form ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate ethyl ester.", "Step 3: Benzylation of the amide nitrogen with benzyl chloride in the presence of sodium hydroxide to form ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)-N-benzylbenzamide.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to form the final product, which is then recrystallized from diethyl ether and water to obtain ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate." ] } | |
CAS番号 |
921853-65-8 |
製品名 |
ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate |
分子式 |
C24H22N4O5 |
分子量 |
446.463 |
IUPAC名 |
ethyl 4-[[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-4-33-23(31)15-7-9-16(10-8-15)25-21(29)18-13-27(3)20-19(18)26-24(32)28(22(20)30)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,25,29)(H,26,32) |
InChIキー |
ORKZXHYTTWCCJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



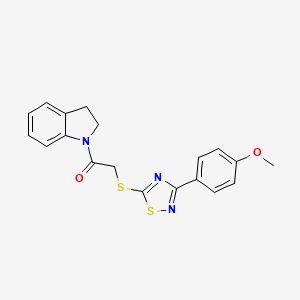
![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)
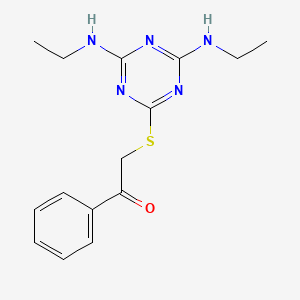
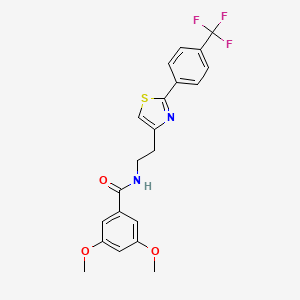
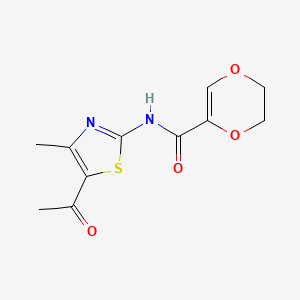
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)
![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)
![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
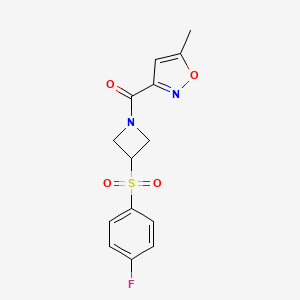
![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
